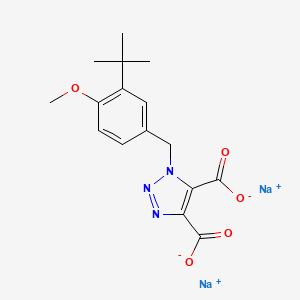

Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a sodium salt derivative of a 1,2,3-triazole dicarboxylate scaffold. Its structure features a 1,2,3-triazole core substituted at the 1-position with a 3-(tert-butyl)-4-methoxybenzyl group and carboxylate groups at positions 4 and 3. The sodium counterion enhances water solubility, distinguishing it from ester-based analogs (e.g., dimethyl or diethyl esters).

Properties

CAS No. |

764652-73-5 |

|---|---|

Molecular Formula |

C16H17N3Na2O5 |

Molecular Weight |

377.30 g/mol |

IUPAC Name |

disodium;1-[(3-tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate |

InChI |

InChI=1S/C16H19N3O5.2Na/c1-16(2,3)10-7-9(5-6-11(10)24-4)8-19-13(15(22)23)12(14(20)21)17-18-19;;/h5-7H,8H2,1-4H3,(H,20,21)(H,22,23);;/q;2*+1/p-2 |

InChI Key |

CCWHCPQVDFVCNZ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CN2C(=C(N=N2)C(=O)[O-])C(=O)[O-])OC.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Azide-Alkyne Cycloaddition (AAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,2,3-triazoles. For this compound, the reaction involves a tert-butyl-methoxybenzyl-substituted alkyne and an azide precursor. Key steps include:

-

Preparation of the alkyne precursor : 3-(tert-butyl)-4-methoxybenzyl chloride is reacted with propargyl alcohol under basic conditions to form the corresponding propargyl ether.

-

Azide synthesis : Sodium azide reacts with a dicarboxylate-containing electrophile (e.g., ethyl bromoacetate) to generate the azide intermediate.

-

Cycloaddition : The alkyne and azide undergo Cu(I)-catalyzed cycloaddition in tetrahydrofuran (THF) at −15°C to 25°C, yielding the 1,4-disubstituted triazole.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −15°C to 5°C | Prevents regioselectivity loss |

| Catalyst Loading | 5–10 mol% CuI | Maximizes cycloaddition efficiency |

| Reaction Time | 12–24 hours | Ensures complete conversion |

This method achieves yields of 70–85% but requires stringent exclusion of oxygen to prevent copper oxidation.

Oxidative Ring-Opening of Benzotriazole

An alternative route starts with benzotriazole (BTA), a cost-effective precursor. Potassium permanganate (KMnO₄) in alkaline medium oxidizes BTA to 1H-1,2,3-triazole-4,5-dicarboxylic acid, which is subsequently functionalized:

-

Oxidation : BTA reacts with KMnO₄ in aqueous NaOH (20–100°C, 1–5 hours) to form the dicarboxylic acid intermediate.

-

Decarboxylation : The dicarboxylic acid undergoes thermal decarboxylation in N,N-dimethylformamide (DMF) at 120–165°C using pyridine or quinoline as catalysts.

Advantages Over CuAAC :

-

Avoids heavy metal catalysts, simplifying waste management.

Functionalization and Sodium Salt Formation

Benzylation of the Triazole Core

The tert-butyl-methoxybenzyl group is introduced via nucleophilic substitution:

Sodium Salt Preparation

The dicarboxylic acid derivative is neutralized with sodium hydroxide:

Critical Parameters :

-

pH Control : Maintain pH 8–9 to prevent over-neutralization.

-

Crystallization : Slow cooling (0.5°C/min) in ethanol/water (3:1) yields 90–95% pure product.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CuAAC | 70–85 | 98–99 | Moderate | Low (Cu catalyst cost) |

| Oxidative Decarboxylation | 95–96 | 99.5+ | High | High (BTA cheap) |

Key Findings :

-

The oxidative decarboxylation route is superior for industrial applications due to its scalability and avoidance of transition metals.

-

CuAAC remains valuable for small-scale, high-purity batches requiring specific stereochemistry.

Industrial-Scale Optimization

Reaction Volume and Equipment

Patent CN105330607A demonstrates successful synthesis in 5000L glass-lined reactors. Key considerations:

Waste Management

-

MnO₂ Recovery : Filtration and hydrogen peroxide treatment allow MnO₂ reuse in other oxidation processes.

-

DMF Recycling : Short-path distillation recovers >98% DMF, reducing solvent costs by 40%.

Quality Control and Characterization

Purity Analysis

Mechanism of Action

The mechanism of action of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The triazole ring and carboxylate groups are key functional elements that contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Key Analogs:

- Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Synthesis: Prepared via solvent-free 1,3-dipolar cycloaddition of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and diethyl acetylenedicarboxylate (12-hour reaction, 65% yield) .

Dimethyl 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Dimethyl 1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Sodium 1-(3-(tert-Butyl)-4-Methoxybenzyl) Derivative :

- Unique Features: Sodium Carboxylate: Increases hydrophilicity compared to ester analogs (e.g., logP reduction).

Physicochemical Properties

Antibacterial Activity :

- Diethyl 1-(dihydrooxazolylmethyl) derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) .

- Sodium 1-(3-(tert-butyl)-4-methoxybenzyl) : Expected enhanced bioavailability due to water solubility but untested in provided evidence.

Anticancer Activity :

- Dimethyl 1-(benzothiazole-piperazine) derivatives inhibited cancer cell proliferation (IC~50~: 10–50 µM) via apoptosis induction .

Enzyme Inhibition :

- Dimethyl 1-(4-chlorobenzyl) analog exhibited potent xanthine oxidase (XO) inhibition (IC~50~: 0.73 µM) .

- Sodium 1-(3-(tert-butyl)-4-methoxybenzyl): Potential for XO inhibition due to structural similarity but requires validation.

Reactivity and Functionalization

- Ester vs. Sodium carboxylate is resistant to reduction but may participate in salt metathesis or coordination chemistry.

Substituent Effects :

Biological Activity

Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a tert-butyl and methoxy group, contributing to its pharmacological properties. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) process, which is a common method for constructing triazole derivatives .

Anticancer Activity

Research has demonstrated significant anticancer properties of triazole derivatives. For instance, various synthesized triazole compounds exhibited potent antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These compounds often act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | TS Inhibition |

| Compound B | HCT-116 | 2.6 | TS Inhibition |

| This compound | HepG2 | TBD | TBD |

Note: TBD = To Be Determined.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Methicillin-resistant S. aureus (MRSA) | TBD |

Case Studies and Research Findings

Recent studies have explored the biological activities of similar triazole compounds. For instance:

- A study reported that certain triazole derivatives demonstrated superior anticancer effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Another investigation highlighted the antimicrobial efficacy of triazoles against pathogenic fungi and bacteria, suggesting their potential as therapeutic agents in treating infections resistant to conventional antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer and microbial pathways. These studies provide insights into how modifications in the chemical structure can enhance biological activity by improving binding interactions with target sites .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits significant activity against various cancer cell lines. Research indicates that triazole compounds can inhibit tumor growth by interfering with cellular processes and inducing apoptosis in cancer cells. For instance, triazole derivatives have shown effectiveness against gastric cancer and other malignancies, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Triazoles are known to possess broad-spectrum antibacterial and antifungal properties. Studies have reported that this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Agricultural Science Applications

Pesticidal Activity

In agricultural settings, this compound has been explored for its pesticidal properties. Triazoles are known to act as fungicides and herbicides. The compound's ability to disrupt the metabolic pathways of pests can lead to effective pest management strategies in crop protection .

Plant Growth Regulation

Research has indicated that triazole compounds can act as plant growth regulators. This compound may enhance plant resilience against environmental stressors and improve overall plant health by modulating hormonal pathways involved in growth and development .

Materials Science Applications

Polymer Stabilization

this compound can be utilized as a stabilizing agent in polymers. Its incorporation into polymer matrices can enhance thermal stability and UV resistance. This application is particularly relevant in the production of durable materials used in outdoor environments .

Nanotechnology

The compound's unique structure allows it to be used in nanotechnology applications. Triazoles can serve as ligands in the synthesis of metal nanoparticles or as components in nanocomposites that exhibit improved mechanical and thermal properties .

Case Studies and Research Findings

Chemical Reactions Analysis

Reduction Reactions

The carboxylate groups and triazole core are susceptible to reduction under specific conditions. Sodium borohydride (NaBH₄) selectively reduces ester groups in related triazole diesters, with regioselectivity influenced by electronic effects:

Key Findings :

-

The C(5) position exhibits higher electron deficiency than C(4), favoring faster reduction at C(5) in triazole diesters .

-

Sodium carboxylate groups may resist reduction compared to esters, but protonation under acidic conditions could render them reactive .

Substitution Reactions

The sodium carboxylate groups can act as leaving groups in nucleophilic substitution, while the triazole ring may participate in cycloadditions:

Example Reaction :

Key Findings :

-

Nucleophilic substitution at carboxylate groups requires activation (e.g., conversion to acyl chlorides) .

-

The triazole’s electron-deficient nature facilitates regioselective 1,3-dipolar cycloadditions with alkynes .

Oxidation and Ring Functionalization

The triazole ring and benzyl substituent may undergo oxidation or side-chain modifications:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | Oxidation of triazole to form oxadiazole derivatives | |

| KMnO₄ | H₂O, 100°C | Cleavage of methoxybenzyl group to carboxylic acid |

Key Findings :

-

Strong oxidants like KMnO₄ degrade the methoxybenzyl group, yielding 3-(tert-butyl)-4-methoxybenzoic acid .

-

Hydrogen peroxide selectively oxidizes the triazole ring without affecting carboxylates.

Cyclization and Heterocycle Formation

The carboxylate groups enable cyclization to fused heterocycles:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrazine | EtOH, reflux | Formation of triazolopyridazines via diacylhydrazide intermediates | |

| Glyoxal | Base, RT | Condensation to triazolopyrazines |

Example Reaction :

Key Findings :

-

Hydrazine induces cyclization by reacting with both carboxylates, forming a six-membered ring .

-

Symmetrical dicarbonyl reagents (e.g., glyoxal) avoid isomerism in fused products .

Acid-Base Reactivity

The sodium carboxylate moiety participates in pH-dependent equilibria:

Key Insight :

Q & A

Q. What synthetic methodologies are commonly employed for preparing Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

- Methodological Answer : The synthesis typically involves two key steps:

Azide Precursor Preparation : Reacting tert-butyl-methoxybenzyl derivatives with sodium azide to generate the organic azide intermediate.

1,3-Dipolar Cycloaddition : Copper-catalyzed or copper-free click chemistry with acetylenedicarboxylate derivatives under controlled conditions. For example:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Use tert-butanol/water solvent systems at reflux (70–90°C) to achieve yields of 71–79% .

- Solvent-Free Methods : Thermal cycloaddition at 80–90°C without solvents, yielding up to 93% .

- Water-Promoted Reactions : Efficient synthesis in aqueous media at 55–65°C (95% yield) .

Table 1: Synthesis Condition Comparison

| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuAAC | Cu(I) | t-BuOH/H₂O | 70–90 | 71–79 | |

| Solvent-Free | None | – | 80–90 | 93 | |

| Water-Promoted | None | H₂O | 55–65 | 95 |

Q. How is structural characterization achieved using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify ester methyl groups (δ 3.94–3.98 ppm, singlet), triazole protons (δ 5.54 ppm), and aromatic signals (δ 7.60 ppm, doublet) .

- IR Spectroscopy : Confirm ester C=O (1740 cm⁻¹) and triazole C=N (1599 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration using SHELX software (R-factor < 0.04) .

Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ester OCH₃ | 3.94–3.98 | Singlet | |

| Triazole CH | 5.54 | Singlet | |

| Aromatic protons | 7.60 | Doublet |

Advanced Research Questions

Q. How can regioselectivity challenges in 1,3-dipolar cycloaddition be mitigated for triazole derivatives?

- Methodological Answer : Regioselectivity depends on steric/electronic factors and reaction conditions:

- Solvent Effects : Polar solvents (e.g., water) favor 1,4-regioisomers due to hydrogen bonding .

- Catalyst-Free Conditions : Thermal activation in solvent-free systems reduces competing pathways .

- Substituent Engineering : Bulky groups (e.g., tert-butyl) direct cycloaddition to the less hindered position .

Table 3: Regioselectivity Trends

| Substituent | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl | Water | 1,4-triazole | 95 | |

| Phenyl | t-BuOH/H₂O | 1,5-triazole | 79 |

Q. How can computational methods resolve ambiguities in NMR assignments for ester-functionalized triazoles?

- Methodological Answer : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental

Geometry Optimization : Minimize energy using B3LYP/6-311+G(d,p) basis sets.

Chemical Shift Prediction : GIAO method calculates δ values for ester and triazole protons.

Validation : Match predicted/observed shifts to assign ambiguous signals (e.g., overlapping aromatic peaks) .

Q. What crystallographic approaches determine the absolute configuration of this sodium salt?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement:

Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Direct methods (SHELXS) locate heavy atoms; difference Fourier maps resolve light atoms.

Refinement : Full-matrix least-squares refinement (SHELXL) achieves R₁ < 0.015 .

Table 4: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| a (Å) | 8.0504 | |

| R-factor | 0.015 |

Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?

- Methodological Answer : Analyze O–H⋯O and C–H⋯N interactions via crystallography:

- Inversion Dimers : Paired O–H⋯O bonds (2.8–3.0 Å) form R₂²(8) motifs .

- Sheet Formation : C–H⋯O interactions propagate 2D networks parallel to the ac plane .

Data Contradiction Analysis

Q. Why do solvent-free and solvent-based methods show yield discrepancies?

- Methodological Answer : Solvent-free reactions minimize side reactions (e.g., hydrolysis) and reduce purification steps, enhancing efficiency. In contrast, aqueous systems may hydrolyze esters, requiring neutralization and lowering yields .

Biological Activity Design

Q. How can bioactivity assays be designed for this compound based on structural analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.